N-Methyl-4-(dimethylamino)benzylamine Hydrochloride chemical properties
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride chemical properties
An In-Depth Technical Guide to N-Methyl-4-(dimethylamino)benzylamine Hydrochloride
Introduction
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a versatile organic compound characterized by its aromatic structure and multiple amine functionalities.[1] As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form, a critical attribute for its application in various synthetic and pharmaceutical contexts.[1] The molecule's structure, featuring a potent electron-donating dimethylamino group on a benzene ring, significantly influences its chemical reactivity and potential interactions within biological systems.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in chemical synthesis and drug development.
Chemical Identity and Physicochemical Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in a laboratory setting. These properties dictate its handling, storage, and suitability for various reaction conditions.
Structure and Identification
The compound consists of a benzylamine core, N-methylated at the benzylic amine and substituted at the para position of the benzene ring with a dimethylamino group.
Caption: Chemical Structure of N-Methyl-4-(dimethylamino)benzylamine Hydrochloride.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | N,N-dimethyl-4-((methylamino)methyl)aniline hydrochloride |
| Synonyms | N,N-DiMethyl-4-((MethylaMino)Methyl)aniline hydrochloride[1] |
| CAS Number | 1158441-78-1[1][2] |
| Molecular Formula | C₁₀H₁₇ClN₂[1][2] |
| Molecular Weight | 200.71 g/mol [1][2] |
| SMILES | CNCC1=CC=C(C=C1)N(C)C.[H]Cl[2] |
Physicochemical Data
The physical properties are summarized below. Data for the hydrochloride salt is supplemented with data from the free base (N-methyl-4-(N,N-dimethylamino)benzylamine, CAS: 83671-43-6) where necessary.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Yellow oil (for free base) | [3] |
| Solubility | Soluble in water (as hydrochloride salt) | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
| Molecular Weight (Free Base) | 164.25 g/mol | [4] |
| XLogP3 (Free Base) | 1.8 |[4] |
Synthesis and Mechanistic Insights
The synthesis of N-Methyl-4-(dimethylamino)benzylamine typically proceeds via a reductive amination pathway, a cornerstone reaction in organic chemistry for C-N bond formation.
Synthetic Workflow: Reductive Amination
The process involves two main stages: the formation of an imine intermediate from an aldehyde and a primary amine, followed by its reduction to the secondary amine.
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of the free base.[3]
Materials:
-
4-(Dimethylamino)benzaldehyde
-
Methylamine solution (40% in water)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Acetonitrile (CH₃CN)
-
Toluene
-
Ethyl acetate (EtOAc), Methanol (MeOH), Triethylamine (NEt₃) for chromatography
-
Hydrochloric acid (ethereal solution)
Procedure:
-
Imine Formation: To a stirred solution of 4-(Dimethylamino)benzaldehyde (3.00 g, 18.3 mmol) in acetonitrile (400 mL) under a nitrogen atmosphere at 0°C, add aqueous methylamine solution (10.0 mL). Allow the reaction to proceed for 2 hours at this temperature.[3] The low temperature controls the reaction rate and minimizes side reactions.
-
Reduction: Add sodium cyanoborohydride (3.46 g, 55.1 mmol) to the reaction mixture. NaCNBH₃ is a mild reducing agent selective for the iminium ion over the aldehyde, which is critical for achieving a high yield. Allow the reaction to warm to room temperature and stir for an additional 4 hours.[3]
-
Workup: Remove the acetonitrile using a rotary evaporator. Residual water can be removed by azeotropic distillation with toluene.[3]
-
Purification: Purify the crude product directly by column chromatography on silica gel. A typical elution gradient starts with 100% ethyl acetate, followed by a mixture of EtOAc:MeOH:NEt₃ (92:5:3) to elute the final product (the free base, a yellow oil).[3]
-
Salt Formation: Dissolve the purified free base in a minimal amount of a non-polar solvent like diethyl ether. Slowly add a solution of HCl in ether with stirring. The hydrochloride salt will precipitate out of the solution and can be collected by filtration, washed with cold ether, and dried under vacuum.
Spectral Characterization (Free Base)
The structure of the synthesized free base can be confirmed using NMR spectroscopy.
-
¹H NMR (CDCl₃, 300 MHz): δ 7.17 (2H, d, J = 8.7 Hz), 6.70 (2H, d, J = 8.7 Hz), 3.59 (2H, s), 2.88 (6H, s), 2.34 (3H, s).[3]
-
¹³C NMR (CDCl₃, 100 MHz): δ 150.0, 129.1, 112.7, 55.6, 40.3, 35.6.[3]
Upon protonation to form the hydrochloride salt, shifts in the NMR spectrum, particularly for protons and carbons near the nitrogen atoms, are expected due to the change in the electronic environment.
Reactivity and Applications in Drug Development
The compound's utility stems from its unique structural features, making it a valuable building block in organic synthesis and medicinal chemistry.
Role as a Protecting Group
The 4-(dimethylamino)benzyl group can serve as a protecting group for amines. The electron-donating nature of the dimethylamino substituent makes the benzyl group highly susceptible to cleavage under specific, mild acidic conditions, such as with trifluoroacetic acid (TFA).[5] This allows for selective deprotection without affecting other sensitive functionalities in the molecule.
Caption: Use as an acid-labile amine protecting group.
Intermediate in Complex Syntheses
N-Methyl-4-(dimethylamino)benzylamine hydrochloride serves as a versatile intermediate. Its amine functionalities can be further derivatized to build more complex molecular scaffolds. For instance, related benzylamines are used in the preparation of N-benzyl furylpurines, which have been investigated as potential antituberculosis agents.[6]
The dimethylamino moiety itself is a significant pharmacophore found in numerous FDA-approved drugs, contributing to properties like receptor binding, solubility, and metabolic stability.[7] Examples include the antidepressant Venlafaxine and the analgesic Tramadol.[7] While this specific compound is not a drug, its structural motif is highly relevant in the design of new therapeutic agents.
Safety and Handling
Proper handling of this chemical is crucial to ensure laboratory safety. The following information is based on safety data sheets for closely related compounds, such as the dihydrochloride salt, and should be considered representative.[8]
Hazard Identification
The compound is classified as an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
|---|---|---|
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precaution | P261 | Avoid breathing dust. |
| P264 | Wash skin thoroughly after handling. | |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |
Handling and Storage Recommendations
-
Engineering Controls: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses or goggles. If dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended.[8]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up area.[2]
-
First Aid: In case of inhalation, move the person to fresh air. For skin contact, wash off with plenty of water. For eye contact, rinse thoroughly with water for several minutes and seek medical attention.
Conclusion
N-Methyl-4-(dimethylamino)benzylamine Hydrochloride is a valuable chemical reagent with well-defined properties and synthetic utility. Its enhanced solubility as a hydrochloride salt, combined with the unique reactivity imparted by its electron-rich aromatic system, makes it an important building block. For professionals in drug development and organic synthesis, a thorough understanding of its synthesis, handling, and application as a chemical intermediate and protecting group is essential for leveraging its full potential in the creation of novel and complex molecules.
References
-
Chem Service. (2019). SAFETY DATA SHEET: N-Methylbenzylamine Hydrochloride. [Link]
-
HETEROCYCLES. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. [Link]
-
PubChem. N-methyl-4-(N,N-dimethylamino)benzylamine. National Center for Biotechnology Information. [Link]
- Google Patents. Process for preparing 4-amino-N, N-dimethylbenzylamine.
-
PubMed Central. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. National Center for Biotechnology Information. [Link]
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